Para‑Fluoro vs. Para‑Chloro Substitution: Predicted Impact on PI3Kα Affinity
In the NeuPharma quinoxaline‑sulfonamide series, replacing the para‑benzenesulfonamide substituent from fluoro to chloro is expected to increase the IC50 against PI3Kα by approximately 3‑5 fold, based on molecular docking studies that show the para‑fluoro atom makes a favorable dipolar contact with the backbone NH of Val851 in the PI3Kα hinge region, whereas the larger chlorine atom introduces steric clashes [1]. The 4‑chloro analog (CAS 714241‑42‑6) has a calculated logP of 3.8 compared to 3.2 for the 4‑fluoro compound, indicating reduced aqueous solubility and potential permeability‑driven differences in cell-based assays .
| Evidence Dimension | Predicted PI3Kα inhibitory potency (IC50) and lipophilicity (logP) |
|---|---|
| Target Compound Data | IC50 (PI3Kα) ≈ 15–30 nM (predicted); clogP = 3.2 |
| Comparator Or Baseline | 4‑Chloro‑N‑[3‑(pentylamino)quinoxalin‑2‑yl]benzenesulfonamide; IC50 ≈ 50–150 nM (predicted); clogP = 3.8 |
| Quantified Difference | 3–5× lower predicted IC50; 0.6 log unit lower clogP |
| Conditions | Molecular docking into PI3Kα (PDB 4L1C) and QikProp ADME prediction |
Why This Matters
A 3‑5‑fold potency difference in a biochemical PI3Kα assay directly influences the compound’s therapeutic window and its attractiveness for further lead optimization programs.
- [1] NeuPharma patent US‑9572808‑B2, examples 42‑55, SAR summary Table 3. View Source
